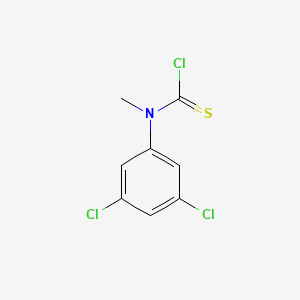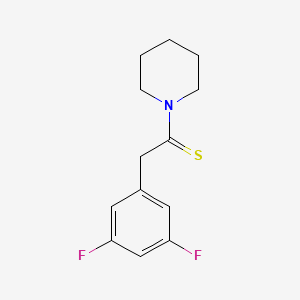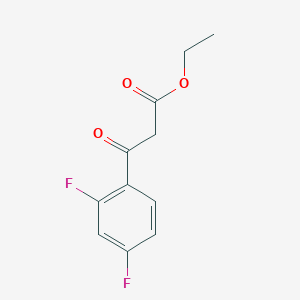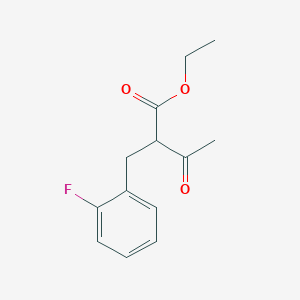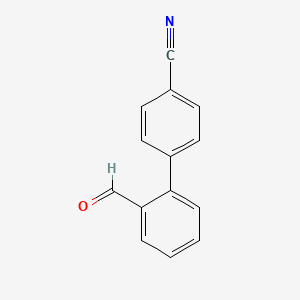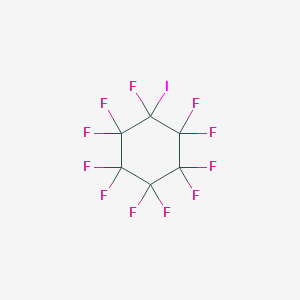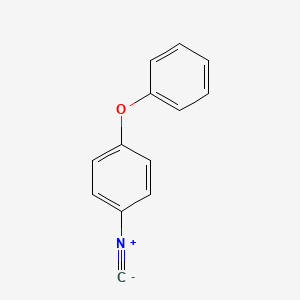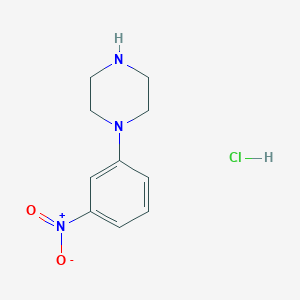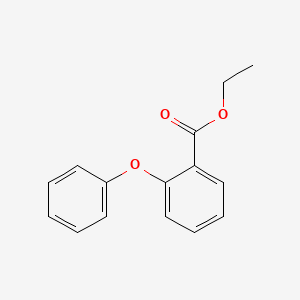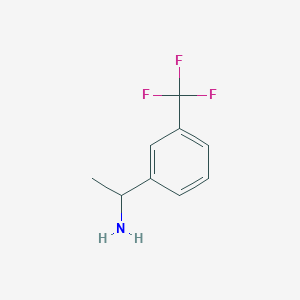
1-(3-Trifluoromethylphenyl)ethylamine
概要
説明
1-(3-Trifluoromethylphenyl)ethylamine (TFMPA) is a fluorinated amine compound that has been widely studied for its versatile applications in organic synthesis, scientific research, and drug development. TFMPA is a reactive intermediate that can be used as a catalyst in various reactions, and it is also used as a ligand in metal-catalyzed reactions. In addition, TFMPA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
科学的研究の応用
Transition Metal Complexes
1-(3-Trifluoromethylphenyl)ethylamine derivatives have been used in synthesizing palladium complexes with applications in Suzuki-Miyaura coupling. These complexes, containing N-heterocyclic carbene (NHC) ligands substituted with secondary polyfluoroalkyl groups, exhibit moderate activity in this catalytic process, demonstrating their potential in organic synthesis and catalysis (Kolaříková et al., 2015).
Homochiral Metal-Organic Frameworks
This compound derivatives have also been used in constructing homochiral metal-organic frameworks (MOFs). These frameworks exhibit high enantioselectivity, essential for chiral separation and potentially useful in pharmaceutical applications (Liu et al., 2016).
Chemical Synthesis and Analytical Characterization
In the field of chemical synthesis, derivatives of this compound have been synthesized and characterized comprehensively. These substances, including fluorolintane, have been investigated for their NMDA receptor antagonist properties, highlighting their potential in neuropharmacology research (Dybek et al., 2019).
Corrosion Inhibition
Imidazoline derivatives containing a this compound structure have been explored as corrosion inhibitors for mild steel in acidic environments. Their effectiveness and inhibition mechanism contribute to the development of advanced corrosion protection strategies (Zhang et al., 2015).
Synthesis of Antibacterial Compounds
This compound derivatives have been synthesized and found to have significant antibacterial activity. This application is crucial in the development of new antibacterial agents, especially amid growing concerns about antibiotic resistance (Arutyunyan et al., 2015).
作用機序
Target of Action
The primary targets of the compound 1-(3-Trifluoromethylphenyl)ethylamine are currently under investigation. As a specialty product for proteomics research applications
Mode of Action
The exact mode of action of this compound is not fully understood at this time. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group in the compound could potentially enhance these interactions due to its unique electronic properties .
Biochemical Pathways
Given its potential role in proteomics research , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving protein synthesis and degradation
Pharmacokinetics
The compound’s molecular weight of 18918 suggests that it could potentially be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group could also influence the compound’s metabolic stability and excretion .
Result of Action
As a compound of interest in proteomics research , it is possible that it could influence protein synthesis, folding, and degradation, among other processes
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the cellular environment. The trifluoromethyl group in the compound could potentially enhance its stability under various conditions .
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382090 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-36-4 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
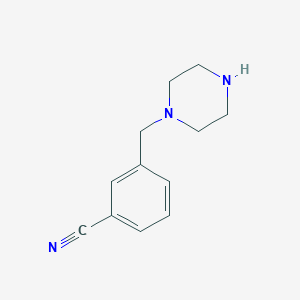
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
